An In-Depth Technical Guide to 1-Chloroethyl Phenyl Carbonate (CAS No. 50972-20-8)
An In-Depth Technical Guide to 1-Chloroethyl Phenyl Carbonate (CAS No. 50972-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent in Synthetic and Medicinal Chemistry
1-Chloroethyl phenyl carbonate, identified by the CAS number 50972-20-8 , is a reactive chemical intermediate of significant interest in the fields of organic synthesis and drug development.[1] Its unique bifunctional nature, possessing both a labile chloroethyl group and a phenyl carbonate moiety, renders it a valuable tool for the strategic modification of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an in-depth exploration of its applications as a protecting group and a prodrug-linker, with a focus on its relevance to pharmaceutical research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-chloroethyl phenyl carbonate is paramount for its effective and safe utilization in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 50972-20-8 | |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Boiling Point | 67-68 °C at 0.15 Torr | |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | |
| SMILES | CC(OC(=O)Oc1ccccc1)Cl | [1] |
| InChIKey | RLCSVIMOWLKELL-UHFFFAOYAV | [1] |
Synthesis of 1-Chloroethyl Phenyl Carbonate: A Self-Validating Protocol
The synthesis of 1-chloroethyl phenyl carbonate is typically achieved through the reaction of a phenol with 1-chloroethyl chloroformate. The following protocol is based on established methods for the synthesis of similar carbonate esters and is designed to be self-validating through careful control of reaction parameters and in-process checks.[2]
Experimental Protocol: Synthesis of 1-Chloroethyl Phenyl Carbonate
Materials:
-
Phenol
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1-Chloroethyl chloroformate
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Pyridine (or other suitable non-nucleophilic base)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Apparatus for vacuum distillation
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.
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Addition of 1-Chloroethyl Chloroformate: Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
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Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield 1-chloroethyl phenyl carbonate as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like pyridine is essential to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.
-
Anhydrous conditions are necessary as 1-chloroethyl chloroformate is sensitive to moisture.
-
The dropwise addition at low temperature helps to control the reaction rate and prevent potential side reactions.
Applications in Drug Development and Medicinal Chemistry
The reactivity of the 1-chloroethyl group and the carbonate linkage makes 1-chloroethyl phenyl carbonate a versatile reagent in drug development, primarily in two key areas: as a protecting group for phenols and as a linker for the preparation of prodrugs.
Protecting Group for Phenolic Hydroxyl Groups
In the total synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule.[3][4] The 1-chloroethyl carbonate group can serve as an effective protecting group for phenols.
Installation: The protection of a phenolic hydroxyl group is achieved via the synthetic protocol described above, where the phenol-containing drug molecule is reacted with 1-chloroethyl chloroformate in the presence of a base.
Cleavage (Deprotection): The 1-chloroethyl carbonate protecting group is typically cleaved under specific conditions that do not affect other sensitive functional groups. This cleavage can often be achieved through a two-step process involving an initial reaction followed by solvolysis.
Rationale for Use as a Protecting Group:
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Stability: The 1-chloroethyl carbonate group is stable to a range of reaction conditions, allowing for transformations at other parts of the molecule.
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Selective Cleavage: The conditions required for its removal are specific, allowing for orthogonal deprotection strategies in the presence of other protecting groups.
Prodrug Design
A significant application of 1-chloroethyl phenyl carbonate is in the design of prodrugs. Prodrugs are inactive derivatives of drug molecules that undergo biotransformation in the body to release the active parent drug.[5] This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a drug, such as its solubility, stability, or bioavailability.
Prodrugs of Carboxylic Acid-Containing Drugs:
Carboxylic acid functional groups can impart poor membrane permeability to a drug due to their ionization at physiological pH.[5] By converting the carboxylic acid to a 1-acyloxyethyl ester using a reagent derived from 1-chloroethyl phenyl carbonate, a more lipophilic prodrug can be formed. This prodrug can more readily cross cell membranes and is designed to be cleaved by ubiquitous esterase enzymes in the body to release the active carboxylic acid drug. A notable example of a similar strategy is the use of the 1-chloroethyl cyclohexyl carbonate in the synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil.[6]
Prodrugs of Phenolic Drugs:
Phenolic drugs can be susceptible to first-pass metabolism, where they are rapidly conjugated and eliminated before reaching systemic circulation.[7] Masking the phenolic hydroxyl group as a 1-chloroethyl carbonate can protect the drug from premature metabolism. The resulting carbonate prodrug is then cleaved in vivo, often by enzymatic hydrolysis, to release the active phenolic drug. This approach has been explored for various phenolic and aniline mustards in the context of antibody-directed enzyme prodrug therapy (ADEPT), where the prodrug is selectively activated at the tumor site.[8]
Safety and Handling
As a reactive chemical, 1-chloroethyl phenyl carbonate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors. Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
Conclusion
1-Chloroethyl phenyl carbonate is a valuable and versatile reagent for the synthetic and medicinal chemist. Its utility as a protecting group for phenols and as a cleavable linker in prodrug design provides a powerful tool for addressing common challenges in drug development, such as improving drug stability, solubility, and bioavailability. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of reagents like 1-chloroethyl phenyl carbonate will undoubtedly play an increasingly important role in the discovery and development of new medicines.
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Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). PubMed. [Link]
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Optimizing Organic Synthesis: The Role of 1-Chloroethyl Cyclohexyl Carbonate. Medium. [Link]
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2-Phenallyl as a versatile protecting group for the asymmetric one-pot three-component synthesis of propargylamines. Royal Society of Chemistry. [Link]
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CAS: 50972-20-8 Name: Phenyl 1-Chloroethyl Carbonate. Aribo Biotechnology. [Link]
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